molecular formula C6H2Cl2F2O2S B1405097 4-Chloro-3,5-difluorobenzenesulfonyl chloride CAS No. 1706435-19-9

4-Chloro-3,5-difluorobenzenesulfonyl chloride

Cat. No. B1405097
M. Wt: 247.05 g/mol
InChI Key: KAHGIUIIJGMIDP-UHFFFAOYSA-N
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Description

“4-Chloro-3,5-difluorobenzenesulfonyl chloride” is a chemical compound with the molecular formula C6H2Cl2F2O2S . It is used in various chemical reactions as an intermediate .


Molecular Structure Analysis

The molecular structure of “4-Chloro-3,5-difluorobenzenesulfonyl chloride” consists of a benzene ring with two fluorine atoms, one sulfonyl chloride group, and one chlorine atom . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.

Scientific Research Applications

Synthesis of Key Intermediates for Pesticide Preparation

4-Chloro-3,5-difluorobenzenesulfonyl chloride plays a crucial role in the synthesis of key intermediates for the preparation of pesticides. A notable application is in the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is utilized to prepare methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a significant intermediate for herbicidal products such as j7uthiacet-methyl. The synthesis involves a series of reactions, including the Schiemann reaction, oxychlorination, and nitration, demonstrating the compound's versatility in complex organic syntheses (Xiao-hua Du et al., 2005).

Activation of Polymeric Carriers

The compound is also pivotal in the activation of hydroxyl groups of polymeric carriers, such as functionalized polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. This activation facilitates the covalent attachment of biologicals, like enzymes and antibodies, to solid supports, retaining their biological function and enabling potential therapeutic applications for bioselective separation of human lymphocyte subsets from whole blood and tumor cells from bone marrow (Y. A. Chang et al., 1992).

Herbicide Development

Further research into chlorohydroxybenzenesulfonyl derivatives, including 3,5-dichloro-2-hydroxybenzenesulfonyl chloride, has explored their potential as herbicides. These derivatives have been investigated for their efficacy in weed control, contributing to the development of new agricultural chemicals (R. Cremlyn & T. Cronje, 1979).

Formation of Chlorinated Aromatic Compounds

In advanced oxidation processes for wastewater treatment, the presence of chloride ions, such as those from 4-Chloro-3,5-difluorobenzenesulfonyl chloride, can influence the degradation pathways of organic pollutants, leading to the formation of chlorinated aromatic compounds. This dual effect of chloride ions, both inhibitory and accelerating, on the degradation process highlights the complex interactions in chemical treatments and the potential environmental implications (Ruixia Yuan et al., 2011).

Safety And Hazards

“4-Chloro-3,5-difluorobenzenesulfonyl chloride” is likely to be corrosive and cause severe skin burns and eye damage . It is recommended to handle it with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

4-chloro-3,5-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2O2S/c7-6-4(9)1-3(2-5(6)10)13(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHGIUIIJGMIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601240576
Record name Benzenesulfonyl chloride, 4-chloro-3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3,5-difluorobenzenesulfonyl chloride

CAS RN

1706435-19-9
Record name Benzenesulfonyl chloride, 4-chloro-3,5-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706435-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 4-chloro-3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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